Dicyclohexyliodoborane

Catalog No.
S1897912
CAS No.
55382-85-9
M.F
C12H22BI
M. Wt
304.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dicyclohexyliodoborane

CAS Number

55382-85-9

Product Name

Dicyclohexyliodoborane

IUPAC Name

dicyclohexyl(iodo)borane

Molecular Formula

C12H22BI

Molecular Weight

304.02 g/mol

InChI

InChI=1S/C12H22BI/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-12H,1-10H2

InChI Key

RWFGGTOYIFQXAO-UHFFFAOYSA-N

SMILES

B(C1CCCCC1)(C2CCCCC2)I

Canonical SMILES

B(C1CCCCC1)(C2CCCCC2)I

The exact mass of the compound Dicyclohexyliodoborane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Dicyclohexyliodoborane (Chx2BI) is a highly reactive dialkylhaloborane utilized primarily as a specialized Lewis acid and enolboration reagent in advanced organic synthesis. Characterized by its moisture-sensitive liquid form and the distinct lability of its boron-iodine bond, Chx2BI is structurally optimized to balance steric bulk with high electrophilicity. In procurement and process chemistry, it is prioritized over standard chloroboranes for its ability to mediate the quantitative, stereoselective enolization of esters and tertiary amides. By pairing Chx2BI with specific tertiary amines, chemists can predictably access either Z or E enolates, making it an essential precursor for high-fidelity asymmetric aldol additions and the synthesis of complex pharmaceutical intermediates[1].

Substituting Dicyclohexyliodoborane with more common analogs like Dicyclohexylchloroborane (Chx2BCl) or B-Iodo-9-BBN fundamentally compromises reaction efficiency and stereocontrol. The chloride leaving group in Chx2BCl is significantly less labile than the iodide in Chx2BI, resulting in sluggish enolization of esters and poor yields under mild conditions. Conversely, while B-Iodo-9-BBN shares the reactive iodide leaving group, its bicyclic 9-BBN framework presents a different steric environment that degrades the Z/E stereoselectivity during the enolization of standard esters like ethyl propionate. Consequently, generic substitution leads to incomplete conversions and complex mixtures of diastereomers in downstream aldol products, necessitating the specific steric and electronic profile of Chx2BI for optimal processability[1].

Quantitative Yield and Stereoselectivity in Ester Enolboration

In head-to-head evaluations for the enolboration of model esters such as ethyl propionate and ethyl phenylacetate, Chx2BI significantly outperformed both Chx2BCl and B-Iodo-9-BBN. When reacted with methyl propionate in the presence of a tertiary amine, Chx2BI achieved quantitative conversion and highly stereoselective (>97%) syn aldol product formation upon subsequent aldehyde addition. In contrast, standard chloroboranes and 9-BBN derivatives yielded inferior selectivities and incomplete reactions under identical low-temperature conditions [1].

Evidence DimensionEnolboration yield and stereoselectivity
Target Compound DataQuantitative conversion, >97% stereoselectivity
Comparator Or BaselineChx2BCl and B-Iodo-9-BBN (inferior yield and selectivity)
Quantified Difference>97% vs mixed isomers and incomplete conversion
ConditionsLow-temperature enolization of esters with tertiary amines

Ensures maximum diastereomeric purity in complex aldol syntheses, eliminating the need for costly downstream isomer separation.

Solvent Compatibility and Ether Cleavage Kinetics

The high reactivity of the boron-iodine bond in Chx2BI necessitates careful solvent selection during process scale-up. Unlike Chx2BCl, which is generally stable in ethereal solvents, Chx2BI actively cleaves diethyl ether even at 0 °C. Quantitative NMR studies show approximately 25% cleavage to the corresponding borinate (Chx2BOEt) after 0.5 hours, progressing to 89% cleavage after 4 hours at 0 °C [1]. This dual nature requires procurement teams to specify non-ethereal solvents for prolonged enolboration steps, while simultaneously allowing Chx2BI to be utilized as a mild, targeted ether deprotection reagent.

Evidence DimensionEther cleavage rate at 0 °C
Target Compound Data89% cleavage of diethyl ether after 4 hours
Comparator Or BaselineChx2BCl (stable in ethereal solvents)
Quantified Difference89% cleavage vs 0% cleavage
Conditions0 °C in diethyl ether solvent

Directly dictates industrial solvent selection to prevent yield loss, while offering a secondary application in mild ether deprotection.

Tunable Access to Both Z and E Enolates

A defining commercial advantage of Chx2BI is its ability to access either Z or E enolates from the same ester precursor simply by modulating the steric bulk of the accompanying tertiary amine. While reagents like dialkylboron triflates heavily bias toward Z enolates and chloroboranes lean toward E enolates (often with poor ester reactivity), Chx2BI provides a versatile platform. By pairing Chx2BI with triethylamine or N,N-diisopropylethylamine, chemists can predictably invert the enolate geometry, maintaining high stereocontrol in either direction [1].

Evidence DimensionEnolate geometry control
Target Compound DataTunable Z or E enolate formation via amine selection
Comparator Or BaselineChx2BOTf (Z-biased) and Chx2BCl (E-biased, low ester reactivity)
Quantified DifferenceBidirectional stereocontrol vs unidirectional or poor reactivity
ConditionsEnolization of representative esters with various tertiary amines

Consolidates the supply chain by allowing a single boron reagent to serve divergent stereochemical pathways in library synthesis.

Stereoselective Aldol Additions for Pharmaceutical Intermediates

Directly leveraging its >97% stereoselectivity, Chx2BI is the reagent of choice for synthesizing complex polyketides, macrolides, and beta-hydroxy-alpha-trifluoromethyl carboxylic acids where strict diastereocontrol is required [1].

Tunable Enolate Library Synthesis

Based on its ability to form either Z or E enolates depending on the amine base used, Chx2BI is ideal for discovery chemistry workflows that require the generation of diverse stereoisomer libraries from a single ester precursor [1].

Mild Ether Deprotection in Sensitive Substrates

Utilizing its quantified ether cleavage kinetics at 0 °C, Chx2BI serves as a specialized, mild Lewis acid for the targeted deprotection of aliphatic ethers in substrates that cannot tolerate harsh acidic or thermal conditions [1].

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Dates

Last modified: 08-16-2023

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